
5|A-Androsten-3|A,17|A-Diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Androsten-3α,17α-Diol: is a naturally occurring androstane steroid. It is an endogenous weak androgen and estrogen steroid hormone and an intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA) . This compound is closely related to androstenedione (androst-4-ene-3,17-dione) and plays a significant role in the human body’s hormonal balance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Androsten-3α,17α-Diol typically involves the reduction of androstenedione or dehydroepiandrosterone (DHEA) using specific reagents and conditions. One common method is the reduction of DHEA using sodium borohydride (NaBH4) in methanol, which yields 5-Androsten-3α,17α-Diol .
Industrial Production Methods: Industrial production of 5-Androsten-3α,17α-Diol often involves biotechnological methods. For example, the use of microorganisms such as Treponema denticola, which can convert the 3-oxo-4-ene structure into 5α-reductase products, has been explored . This method is advantageous due to its cost-effectiveness and the use of renewable resources.
Chemical Reactions Analysis
Types of Reactions: 5-Androsten-3α,17α-Diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.
Reduction: Further reduction can yield more saturated derivatives.
Substitution: Functional groups on the steroid backbone can be substituted with other groups to create derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 5-Androsten-3α,17α-Diol, which can have different biological activities and applications .
Scientific Research Applications
Chemistry: In chemistry, 5-Androsten-3α,17α-Diol is used as a precursor for the synthesis of other steroid hormones and derivatives. It serves as a valuable intermediate in the production of testosterone and other androgens .
Biology: Biologically, this compound is studied for its role in the endocrine system. It has been found to stimulate the immune system and possesses potent estrogenic activity .
Medicine: In medicine, 5-Androsten-3α,17α-Diol is explored for its potential therapeutic applications, including hormone replacement therapy and immune system modulation .
Industry: Industrially, this compound is used in the production of various pharmaceuticals and as a starting material for the synthesis of other bioactive steroids .
Mechanism of Action
5-Androsten-3α,17α-Diol exerts its effects by binding to androgen and estrogen receptors in the body. It has approximately 6% and 17% of the affinity of estradiol at the ERα and ERβ, respectively . This binding activates specific gene transcription pathways, leading to various physiological effects such as immune system stimulation and hormonal balance regulation .
Comparison with Similar Compounds
- Androstenedione (androst-4-ene-3,17-dione)
- Dehydroepiandrosterone (DHEA; androst-5-en-3β-ol-17-one)
- Testosterone (androst-4-en-17β-ol-3-one)
- 3β-Androstanediol (5α-androstane-3β,17β-diol)
Uniqueness: 5-Androsten-3α,17α-Diol is unique due to its dual role as both a weak androgen and estrogen. This dual activity allows it to participate in a wide range of physiological processes, including immune system modulation and hormonal balance . Its relatively lower androgenic activity compared to other androgens makes it a valuable compound for specific therapeutic applications .
Properties
Molecular Formula |
C19H32O2 |
|---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
(3S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12?,13-,14-,15-,16-,17?,18-,19-/m0/s1 |
InChI Key |
CBMYJHIOYJEBSB-PYAKMIQMSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B13413816.png)
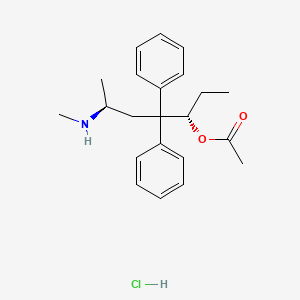
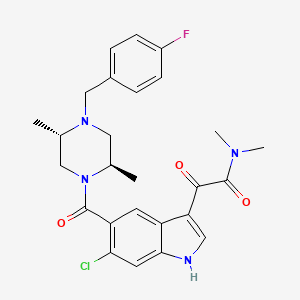
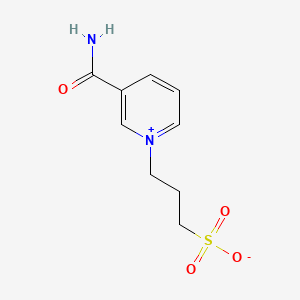
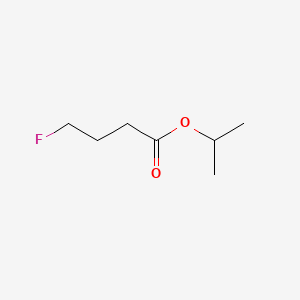
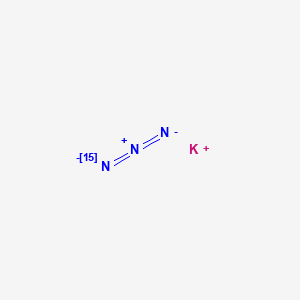
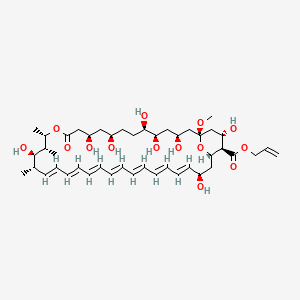

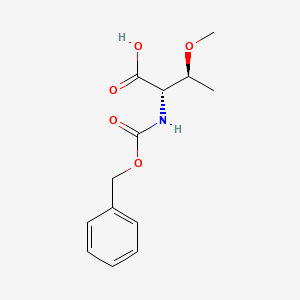
![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
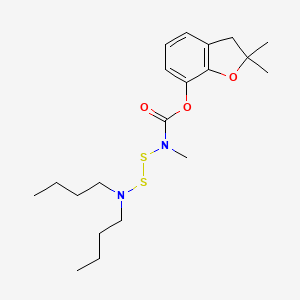
![(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)
